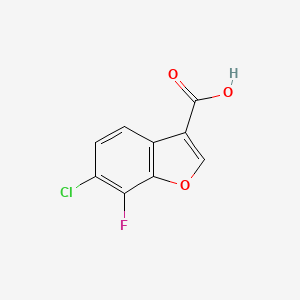

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-7-fluoro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFO3/c10-6-2-1-4-5(9(12)13)3-14-8(4)7(6)11/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAQTUVOOCAJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CO2)C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriately substituted precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, are likely applied.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The presence of halogens (chlorine and fluorine) makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Substitution Products: Depending on the nucleophile, various substituted benzofuran derivatives.

Reduced Products: Alcohol derivatives of the benzofuran ring.

Esterified Products: Ester derivatives formed from the reaction with alcohols.

Scientific Research Applications

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, similar to other benzofuran derivatives . The presence of halogens and the carboxylic acid group may influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-chloro-7-fluoro-1-benzofuran-3-carboxylic acid with analogous benzofuran derivatives, focusing on substituent effects, molecular properties, and reported applications.

Key Findings:

Solubility : The fluorine atom at the 7-position increases polarity, offering better aqueous solubility than the 6-chloro-only derivative.

Biological Activity

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzofuran core with a chlorine atom at the 6th position and a fluorine atom at the 7th position, contributing to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. For instance, it has been noted to have activity against Gram-positive bacteria, although specific minimum inhibitory concentration (MIC) values are yet to be established.

- Antioxidant Properties : This compound has been identified as a novel antioxidant in medicinal chemistry, indicating its potential role in combating oxidative stress-related diseases.

The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes or receptors. Its structural similarity to other bioactive benzofuran derivatives suggests that it may inhibit certain enzyme activities or modulate receptor functions involved in various biochemical pathways.

Case Studies and Experimental Data

- Antimicrobial Activity : In a study examining various benzofuran derivatives, compounds similar in structure to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The observed MIC values ranged from 4.69 µM to 22.9 µM against various strains, suggesting potential for further exploration in therapeutic applications .

- Antioxidant Studies : Investigations into the antioxidant capabilities of benzofuran derivatives revealed that compounds like this compound could effectively scavenge free radicals, thereby reducing oxidative damage in cellular models.

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features | Reported Activity |

|---|---|---|---|

| This compound | C9H4ClFO3 | Chlorine at position 6 | Antimicrobial, Antioxidant |

| 5-Fluoro-2-benzofuran-3-carboxylic acid | C9H5FNO3 | Fluorine at position 5 | Moderate Antimicrobial |

| 6-Fluoro-1-benzofuran-7-carboxylic acid | C9H5FO3 | Fluorine at position 6 | Antioxidant Properties |

Q & A

Q. Example Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | KCO, 1,4-dioxane, 80°C, 12h | 75% |

| 2 | NaOH, HO/EtOH, reflux, 6h | 85% |

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- H/C NMR : To confirm substituent positions and aromaticity.

- High-resolution MS : For molecular weight validation.

- X-ray crystallography : Resolves crystal packing and bond geometries. SHELXL (part of the SHELX suite) is widely used for refinement, particularly for handling twinned or high-resolution datasets .

Q. Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Z | 4 |

| R-factor | < 5% (high-res) |

Advanced: How can computational methods enhance understanding of reactivity or bioactivity?

- DFT studies : Predict electrophilic substitution sites (Cl/F directing effects).

- Molecular docking : Screen for interactions with biological targets (e.g., enzymes with halogen-binding pockets).

- MD simulations : Study solvation effects on stability .

Basic: What are the stability considerations for this compound under experimental conditions?

- Thermal stability : Decomposition above 200°C (TGA data recommended).

- Light sensitivity : Store in amber vials due to benzofuran UV absorption.

- Hydrolysis : Protect carboxylic acid from moisture via anhydrous conditions .

Advanced: How to design SAR studies for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.